Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 299.5 g/mol. This compound is classified as an organochlorine and is primarily known for its applications in agricultural chemistry, particularly as a pesticide or herbicide.
The compound is synthesized through various chemical processes, often involving the reaction of pyrimidine derivatives with alkylating agents. Its CAS number is 2322528-57-2, which is used for identification in chemical databases.
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate is classified under the category of pesticides and herbicides due to its biological activity against unwanted plant species. It falls within the broader category of chlorinated organic compounds.
The synthesis of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate typically involves the following steps:
The synthesis can be performed under controlled conditions to optimize yield and purity. Reaction parameters such as temperature, solvent choice, and reaction time are critical for successful synthesis.
The molecular structure of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate can be represented by its SMILES notation: CCOC(=O)C(C)Oc1c(Cl)nc(Cl)nc1Cl
. The structure features a propanoate group linked to a trichlorinated pyrimidine moiety through an ether linkage.
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate can participate in several chemical reactions:
These reactions can be influenced by factors such as solvent polarity, temperature, and concentration of reactants.
The mechanism of action of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate primarily involves its role as an herbicide:
Research indicates that compounds with similar structures often exhibit significant herbicidal activity due to their ability to disrupt metabolic processes in plants.
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate has significant applications in agricultural science:
This compound exemplifies the intersection of organic chemistry and agricultural applications, showcasing how synthetic chemicals can play crucial roles in modern agriculture and environmental management.
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: